molecular formula C18H21ClN2O4S2 B4282126 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No. B4282126
M. Wt: 429.0 g/mol
InChI Key: HWEPPTIJYSPZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP is a piperazine derivative that has two sulfonyl groups attached to it, making it a highly reactive molecule that can be used in a variety of biochemical and physiological studies.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine acts as a competitive antagonist of the NMDA receptor, binding to the glycine site on the receptor and preventing the binding of glycine, which is required for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which can have a variety of effects on neuronal function. 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has also been shown to modulate the activity of other ion channels and receptors, although the exact mechanisms of these effects are not fully understood.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel and receptor activity, the inhibition of glutamate release, and the reduction of oxidative stress. These effects can have implications for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor modulation in a highly controlled manner. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over a long period of time.

Future Directions

There are many potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, including the development of more potent and selective NMDA receptor antagonists, the investigation of the effects of 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine on other ion channels and receptors, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine and its effects on neuronal function.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been widely used in scientific research due to its ability to modulate the activity of ion channels and receptors in the central nervous system. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) channel.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-15-3-7-17(8-4-15)26(22,23)20-11-13-21(14-12-20)27(24,25)18-9-5-16(19)6-10-18/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPPTIJYSPZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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